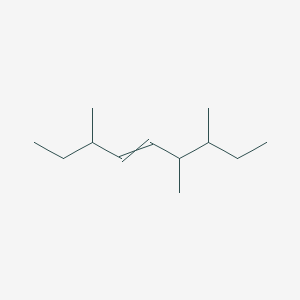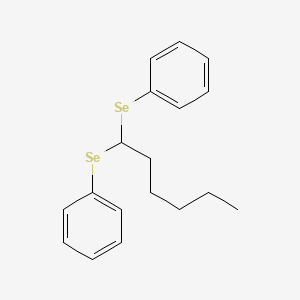![molecular formula C14H16N2O4S B14484539 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan CAS No. 64145-68-2](/img/structure/B14484539.png)
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan is a compound that features a tryptophan backbone with a carboxyethylsulfanyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan typically involves the introduction of the carboxyethylsulfanyl group to the L-tryptophan molecule. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: This method involves the substitution of a leaving group on the L-tryptophan molecule with a carboxyethylsulfanyl group.
Thiol-Ene Reaction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Using batch reactors to control reaction conditions such as temperature, pressure, and reactant concentrations.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
化学反応の分析
Types of Reactions
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyethyl group can be reduced to form alcohols.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan involves its interaction with various molecular targets and pathways. The carboxyethylsulfanyl group can interact with enzymes and proteins, potentially modulating their activity. This compound may also participate in redox reactions, contributing to its antioxidant properties.
類似化合物との比較
Similar Compounds
2-[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanylpropanoic acid: A compound with a similar sulfanyl group but different backbone structure.
S-(2-succinyl)-L-cysteine: Another compound with a carboxyethylsulfanyl group but attached to a cysteine backbone.
Uniqueness
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan is unique due to its tryptophan backbone, which imparts distinct biochemical properties compared to other similar compounds
特性
CAS番号 |
64145-68-2 |
|---|---|
分子式 |
C14H16N2O4S |
分子量 |
308.35 g/mol |
IUPAC名 |
(2S)-2-amino-3-[2-(2-carboxyethylsulfanyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H16N2O4S/c15-10(14(19)20)7-9-8-3-1-2-4-11(8)16-13(9)21-6-5-12(17)18/h1-4,10,16H,5-7,15H2,(H,17,18)(H,19,20)/t10-/m0/s1 |
InChIキー |
JUTRBXJHNVRXSY-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCCC(=O)O)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCCC(=O)O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
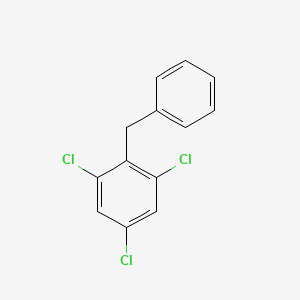
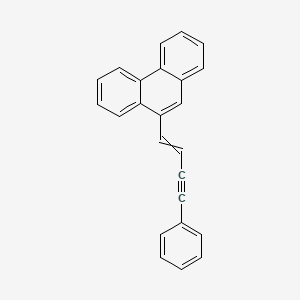
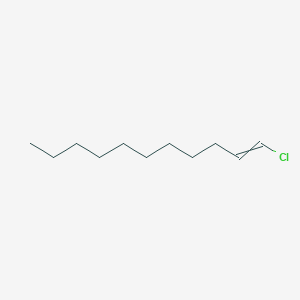
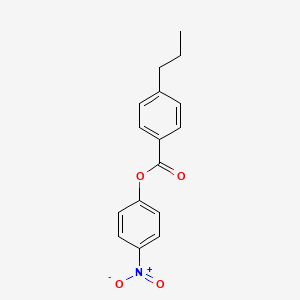
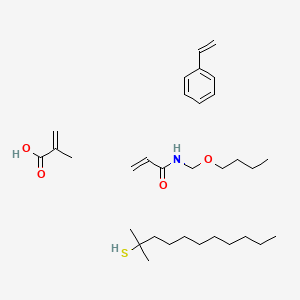
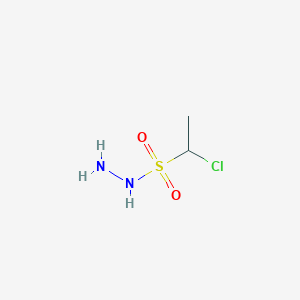
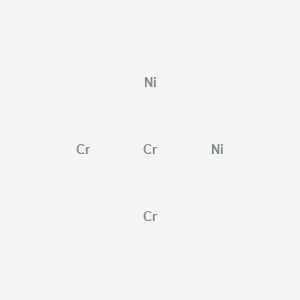
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

